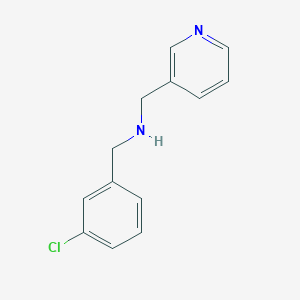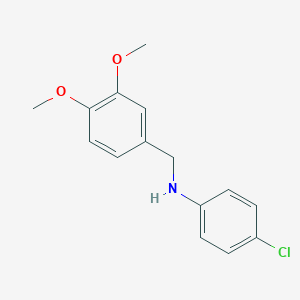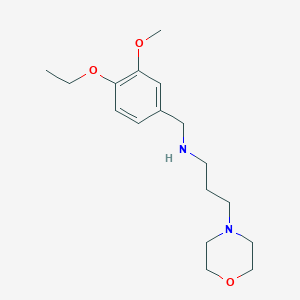
N-cyclooctylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctylbenzenesulfonamide (NS-398) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
N-cyclooctylbenzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike other NSAIDs, this compound does not inhibit the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential anticancer properties. This compound has been studied for its effects on various biochemical and physiological parameters, including cytokine production, cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctylbenzenesulfonamide has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
N-cyclooctylbenzenesulfonamide has several potential future directions for research. One area of research is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another area of research is the investigation of the potential anticancer properties of this compound in combination with other anticancer drugs. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2 enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has several advantages for laboratory experiments, including its selectivity and stability. However, it also has some limitations, including its potential toxicity and limited solubility. Future research directions for this compound include the development of more potent and selective COX-2 inhibitors and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-cyclooctylbenzenesulfonamide can be synthesized by a multistep process starting from 4-chlorobenzenesulfonyl chloride and cyclooctylamine. The synthesis involves several steps, including N-alkylation, sulfonamide formation, and cyclization. The final product is obtained as a white solid with a high purity level.
Applications De Recherche Scientifique
N-cyclooctylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C14H21NO2S |
|---|---|
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,14-11-7-4-8-12-14)15-13-9-5-2-1-3-6-10-13/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
Clé InChI |
OSNSFTACGYWGRU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
Solubilité |
30 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)


